UPF 1069

Übersicht

Beschreibung

UPF 1069 ist eine Verbindung, die für ihre Rolle als Poly(ADP-Ribose)-Polymerase (PARP)-Inhibitor bekannt ist. Es ist ein Derivat von Isochinolinon und hat eine signifikante Selektivität für PARP-2 gegenüber PARP-1 gezeigt.

Vorbereitungsmethoden

Die Synthese von UPF 1069 umfasst die Herstellung von Isochinolinonderivaten. Ein gängiger Syntheseweg umfasst die Reaktion von 5-Hydroxyisochinolin mit Phenacylbromid in Gegenwart einer Base, um 5-(2-Oxo-2-phenylethoxy)-1(2H)-isochinolinon zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Temperaturen von Raumtemperatur bis leicht erhöhten Temperaturen. Industrielle Produktionsverfahren können ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab, mit Optimierungen für Ausbeute und Reinheit .

Analyse Chemischer Reaktionen

UPF 1069 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Studien zu ihren Oxidationsprodukten begrenzt sind.

Reduktion: Reduktionsreaktionen können den Isochinolinonring modifizieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Substitutionsreaktionen, insbesondere an der Phenacylgruppe, können zur Bildung verschiedener Derivate mit unterschiedlichen Eigenschaften führen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Basen wie Kaliumcarbonat. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Case Study: Ischemic Brain Damage

A study demonstrated that selective inhibition of PARP-2 with UPF 1069 increased CA1 pyramidal cell death in hippocampal slices subjected to OGD, highlighting its potential role in exacerbating ischemic damage. Conversely, in mixed cortical cells, this compound reduced post-ischemic damage, suggesting a complex interaction between PARP inhibition and cell death pathways .

| Concentration (µM) | Effect on CA1 Cell Death | Cell Type |

|---|---|---|

| 0.01 - 1 | Increased | Organotypic hippocampal slices |

| 1 - 10 | Decreased | Mixed cortical cells |

Targeting Androgen Receptor Positive Cancers

This compound has been investigated for its effects on androgen receptor-positive cancer models. Inhibition of PARP-2 using this compound led to reduced proliferation in androgen receptor-positive cell lines, indicating its potential as a therapeutic agent in prostate cancer treatment .

Dual Targeting with ROCK Inhibitors

Recent studies have explored the dual inhibition capabilities of this compound alongside Rho-associated protein kinases (ROCKs). It was found that this compound exhibits cross-affinity for ROCK1 and ROCK2, suggesting that it could be used to develop combination therapies targeting both PARPs and ROCKs simultaneously . This approach may enhance therapeutic efficacy in complex diseases where both pathways are implicated.

| Target | IC50 (µM) | Inhibition (%) at 10 µM |

|---|---|---|

| PARP-1 | 8 | N/A |

| PARP-2 | 0.3 | N/A |

| ROCK1 | N/A | 38% |

| ROCK2 | N/A | 20.5% |

Implications for Genomic Stability

This compound has been shown to play a role in maintaining genomic stability through its effects on DNA repair mechanisms mediated by PARPs. The compound's ability to selectively inhibit PARP-2 provides insights into the differential roles of PARP isoenzymes in cellular response to DNA damage .

Wirkmechanismus

UPF 1069 exerts its effects by inhibiting the activity of PARP enzymes, particularly PARP-2. PARP enzymes play a crucial role in the repair of single-strand breaks in DNA. By inhibiting these enzymes, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly useful in cancer therapy, where the goal is to selectively kill cancer cells by exploiting their reliance on PARP-mediated DNA repair .

Vergleich Mit ähnlichen Verbindungen

UPF 1069 ist einzigartig in seiner Selektivität für PARP-2 gegenüber PARP-1, was es zu einem wertvollen Werkzeug macht, um die spezifischen Rollen dieser Enzyme zu untersuchen. Zu den ähnlichen Verbindungen gehören:

Olaparib: Ein bekannter PARP-Inhibitor, der in der Krebstherapie eingesetzt wird, jedoch mit geringerer Selektivität für PARP-2.

Rucaparib: Ein weiterer PARP-Inhibitor mit breiterer Aktivität gegen mehrere PARP-Enzyme.

Niraparib: Ein PARP-Inhibitor mit Anwendungen bei der Behandlung von Eierstockkrebs

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität und klinischen Anwendungen, was die einzigartigen Eigenschaften von this compound hervorhebt.

Biologische Aktivität

UPF 1069 is a selective inhibitor of poly(ADP-ribose) polymerase 2 (PARP-2), a member of the PARP family involved in various cellular processes, including DNA repair, apoptosis, and cell survival. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cancer treatment.

This compound specifically inhibits PARP-2, which plays a crucial role in cellular responses to DNA damage. By selectively targeting PARP-2, this compound modulates apoptotic pathways and influences cell survival under stress conditions such as ischemia.

Experimental Findings

-

In Vitro Studies : Research has demonstrated that this compound exhibits different effects on neuronal cell death depending on the model used:

- In rat organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), this compound increased CA1 pyramidal cell death by up to 155% at concentrations ranging from to .

- Conversely, in mouse mixed cortical cell cultures exposed to OGD, this compound significantly reduced post-ischemic damage at concentrations between and .

- Cell Death Mechanisms : The contrasting effects observed can be attributed to the different mechanisms of cell death:

Summary of Key Results

| Model | Effect of this compound | Concentration Range |

|---|---|---|

| Rat Organotypic Hippocampal Slices | Increased CA1 pyramidal cell death (up to 155%) | |

| Mouse Mixed Cortical Cells | Reduced post-ischemic damage |

Neuroprotection in Ischemic Conditions

A pivotal study explored the neuroprotective effects of this compound in models of ischemic brain injury. The findings indicated that while this compound exacerbated cell death in one model (hippocampal slices), it provided significant protection in another (cortical cells). This dichotomy highlights the necessity for careful consideration of the cellular context when evaluating PARP inhibitors for therapeutic use.

Cancer Therapy Potential

The role of PARP inhibitors like this compound extends into cancer therapy. By targeting PARP-2, these compounds can potentially enhance the efficacy of traditional chemotherapeutics by inducing synthetic lethality in cancer cells deficient in DNA repair mechanisms .

Conclusion and Implications

This compound serves as a valuable tool for investigating the biological functions of PARP-2 and its role in various cellular processes. Its distinct effects on different cell types underscore the complexity of targeting PARP enzymes in therapeutic contexts. Future research should continue to delineate the mechanisms underlying these effects and explore the potential clinical applications of this compound in neuroprotection and oncology.

Eigenschaften

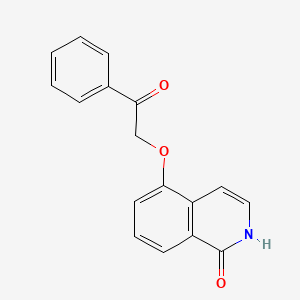

IUPAC Name |

5-phenacyloxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWMRRNGWSITSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648425 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048371-03-4 | |

| Record name | 5-(2-Oxo-2-phenylethoxy)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1048371-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.